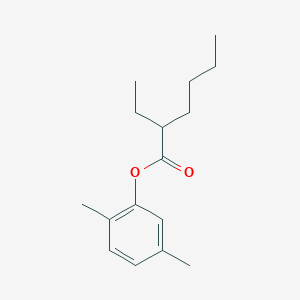

2,5-Dimethylphenyl 2-ethylhexanoate

Descripción

2,5-Dimethylphenyl 2-ethylhexanoate is an ester derivative combining a 2,5-dimethyl-substituted phenyl group with a branched 2-ethylhexanoate chain. The 2,5-dimethylphenyl group may influence steric and electronic properties, modulating reactivity in chemical processes.

Propiedades

Fórmula molecular |

C16H24O2 |

|---|---|

Peso molecular |

248.36 g/mol |

Nombre IUPAC |

(2,5-dimethylphenyl) 2-ethylhexanoate |

InChI |

InChI=1S/C16H24O2/c1-5-7-8-14(6-2)16(17)18-15-11-12(3)9-10-13(15)4/h9-11,14H,5-8H2,1-4H3 |

Clave InChI |

SAIRMMIMGALNLQ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)OC1=C(C=CC(=C1)C)C |

SMILES canónico |

CCCCC(CC)C(=O)OC1=C(C=CC(=C1)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring significantly impacts chemical behavior. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : This carboxamide derivative (IC50 ~10 µM) demonstrates high photosynthetic electron transport (PET) inhibition in spinach chloroplasts due to its 2,5-dimethyl substitution, which balances lipophilicity and electron-withdrawing effects .

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : The 3,5-dimethyl substitution similarly enhances PET inhibition (IC50 ~10 µM), but the para-substitution pattern may alter binding affinity compared to ortho-substituted analogs .

In contrast, 2,5-Dimethylphenyl 2-ethylhexanoate lacks the amide group, replacing it with an ester linkage.

Functional Group Influence

- Carboxamides () : The amide group enables hydrogen bonding, critical for binding to photosystem II (PSII) in chloroplasts.

- Esters (e.g., 2-Ethylhexanoate derivatives): Esters like chromium 2-ethylhexanoate act as ligands in catalytic systems, where their branched alkyl chains enhance steric bulk, stabilizing metal complexes in organic solvents .

Data Table: Key Properties of Compared Compounds

Research Findings and Mechanistic Insights

- Lipophilicity and Activity: Lipophilicity (logP) is a critical determinant of PET inhibition for carboxamides, with optimal values balancing membrane permeability and target binding . For esters, higher lipophilicity may enhance compatibility with non-polar catalytic environments.

- Steric Effects: The 2-ethylhexanoate’s branched chain in catalytic systems increases steric hindrance, favoring selective formation of 1-hexene during ethene trimerization .

- Environmental Impact : Metabolites such as cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one () highlight the environmental persistence of 2,5-dimethylphenyl derivatives, necessitating residue monitoring in agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.